Welcome to the BenchChem Online Store!
molecular formula C9H7BrO2 B108298 7-Bromochroman-4-one CAS No. 18442-22-3

7-Bromochroman-4-one

Cat. No. B108298
M. Wt: 227.05 g/mol
InChI Key: DMEAYYYHWLCPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08173696B2

Procedure details

Into a round bottom flask kept at 0° C., AlCl3 (0.533 g, 3.99 mmol) and, 5 mL of CH2Cl2 was added. The reaction system was put under nitrogen and stirred for about 7 minutes before adding 10 mL of a CH2Cl2 solution of 4-chromanone (0.296 g, 1.99 mmol). After the reaction mixture was stirred for 10 minutes, 10 mL of Br2 (0.352 g, 2.20 mmol) was added and, the reaction mixture was stirred at room temperature for an hour. At the end of this period of time, the reaction mixture was poured into 30 mL of ice-water and, the product was extracted 3 times from the aqueous phase with EtOAc. The resultant organic phase was washed once with brine and dried under Na2SO4. After the solvent was evaporated, the solid formed was filtered and dried to obtain 0.361 g (1.51 mmol) of the product (93% pure) in a 74% yield.
Name
Quantity
0.533 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0.296 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[O:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8](=[O:15])[CH2:7][CH2:6]1.[Br:16]Br>C(Cl)Cl>[Br:16][C:12]1[CH:13]=[C:14]2[C:9]([C:8](=[O:15])[CH2:7][CH2:6][O:5]2)=[CH:10][CH:11]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.533 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
30 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0.296 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for about 7 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a round bottom flask kept at 0° C.
STIRRING
Type
STIRRING
Details
After the reaction mixture was stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for an hour
EXTRACTION
Type
EXTRACTION
Details
the product was extracted 3 times from the aqueous phase with EtOAc
WASH
Type
WASH
Details
The resultant organic phase was washed once with brine
CUSTOM
Type
CUSTOM
Details
dried under Na2SO4
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
7 min
Name
Type
product
Smiles
BrC1=CC=C2C(CCOC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.51 mmol
AMOUNT: MASS 0.361 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.